2-(Pivalamido)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(Pivalamido)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyridine ring, which is further substituted with a pivalamido group. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pivalamido)pyridine-4-boronic acid pinacol ester typically involves the following steps:
Formation of Pyridine-4-boronic Acid Pinacol Ester: This can be achieved through the reaction of pyridine-4-boronic acid with pinacol in the presence of a dehydrating agent such as toluene.
Introduction of the Pivalamido Group: The pivalamido group can be introduced via an amide coupling reaction using pivaloyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pivalamido)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of inhibitors for various enzymes, such as DYRK1A.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pivalamido)pyridine-4-boronic acid pinacol ester in chemical reactions involves the following steps:
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic Acid Pinacol Ester: This compound is similar in structure but lacks the pivalamido group.
4-Pyrazoleboronic Acid Pinacol Ester: This compound has a pyrazole ring instead of a pyridine ring.
Uniqueness
2-(Pivalamido)pyridine-4-boronic acid pinacol ester is unique due to the presence of the pivalamido group, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-10-11(8-9-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRUTJZLGGXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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